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7,8,9,10-tetrahydrophenanthridin-6(5H)-one

Cat. No.: B2855177
CAS No.: 4514-04-9
M. Wt: 199.253
InChI Key: OTXJKBUDMLOVIB-UHFFFAOYSA-N
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Description

Contextualization of Phenanthridinone Frameworks in Chemical and Biological Sciences

Phenanthridinone and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are integral to both chemical synthesis and biological sciences. myskinrecipes.com The core phenanthridinone structure is found in a variety of natural products, most notably in the Amaryllidaceae alkaloids, which are known for their wide range of pharmacological activities. myskinrecipes.com This structural motif is a key component in numerous bioactive molecules that have demonstrated promising therapeutic properties, including anticancer, antiviral, and neuroprotective effects. The planar nature of the aromatic system in many phenanthridinone derivatives allows them to intercalate with DNA, a mechanism that underpins some of their potent biological activities. Current time information in Warsaw, PL. The rich history and diverse bioactivity of the broader phenanthridinone family provide a strong impetus for the investigation of its derivatives.

Significance of the 7,8,9,10-Tetrahydrophenanthridin-6(5H)-one Core Structure

The this compound core structure combines the key features of the phenanthridinone system with a saturated cyclohexane (B81311) ring. This fusion imparts a three-dimensional character to the molecule, which can be advantageous for achieving specific and high-affinity interactions with biological targets. The presence of the lactam functionality and the partially saturated ring offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This core is particularly recognized as a crucial intermediate in the synthesis of compounds targeting poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. nih.gov PARP inhibitors have garnered significant attention as a targeted therapy for certain types of cancer, particularly those with deficiencies in the DNA damage response pathway, such as BRCA-mutated cancers. The tetrahydrophenanthridinone scaffold serves as a key component in the design of potent PARP inhibitors.

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound and its derivatives is primarily focused on the discovery and development of novel therapeutic agents. A significant portion of this research is concentrated on the synthesis of PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Beyond oncology, researchers are also exploring the potential of these derivatives as antimicrobial and antitumor agents, leveraging the DNA intercalating properties associated with the phenanthridine (B189435) core. Current time information in Warsaw, PL.

Scope and Objectives of Research on this compound

The primary objective of ongoing research into this compound derivatives is to exploit this scaffold to develop novel and effective therapeutic agents. Key areas of investigation include:

Synthesis of Novel Derivatives: The design and efficient synthesis of new analogues with diverse substitution patterns to build extensive chemical libraries for biological screening.

Exploration of Biological Activities: A thorough investigation of the antitumor, antimicrobial, and other potential therapeutic activities of these novel compounds.

Structure-Activity Relationship (SAR) Studies: To understand how different structural modifications influence the biological activity and to guide the design of more potent and selective compounds.

Mechanism of Action Studies: To elucidate the precise molecular mechanisms by which these derivatives exert their biological effects.

Optimization of Lead Compounds: To improve the drug-like properties of promising candidates, including their potency, selectivity, solubility, and metabolic stability, to advance them towards preclinical and clinical development.

The following table provides a glimpse into the types of research being conducted, though specific data for this compound derivatives is often embedded within broader studies on related compounds.

Research AreaFocusKey Findings (Illustrative for Related Scaffolds)
Anticancer Development of PARP inhibitorsIdentification of potent inhibitors with IC50 values in the nanomolar range for other heterocyclic scaffolds.
Anticancer Cytotoxic agentsPhenanthrolin-7-one derivatives showing micromolar IC50 values against various cancer cell lines. nih.gov
Antimicrobial Antibacterial and antifungal agentsStructurally related heterocyclic compounds exhibiting significant zones of inhibition against various bacterial and fungal strains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B2855177 7,8,9,10-tetrahydrophenanthridin-6(5H)-one CAS No. 4514-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8,9,10-tetrahydro-5H-phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJKBUDMLOVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4514-04-9
Record name 5,6,7,8,9,10-hexahydrophenanthridin-6-one
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Synthetic Methodologies and Chemical Transformations of 7,8,9,10 Tetrahydrophenanthridin 6 5h One

Direct Synthesis Approaches to the 7,8,9,10-Tetrahydrophenanthridin-6(5H)-one Scaffold

Direct synthetic routes to the this compound core often involve the formation of the central lactam ring as a key step. These methods are valued for their efficiency and atom economy.

Weak Base-Promoted Lactamization under Microwave Irradiation

A highly efficient and environmentally benign method for the synthesis of 7,8,9,10-tetrahydrophenanthridin-6(5H)-ones involves the use of weak base-promoted lactamization under microwave irradiation. This transition-metal-free approach utilizes readily available N-aryl-2-bromo-1-cycloalkenecarboxamides as precursors. The cyclization is effectively promoted by potassium carbonate (K2CO3) in dimethylformamide (DMF) under microwave heating, which significantly reduces reaction times compared to conventional heating methods.

The reaction proceeds smoothly for a variety of substrates, including those with substituents on the N-aryl ring and the cyclohexene (B86901) ring. For instance, the cyclization of 2-bromo-N-phenylcyclohex-1-enecarboxamide yields the parent this compound in high yield. The presence of methyl or phenyl groups on the cyclohexene ring does not impede the reaction, affording the corresponding substituted products. Similarly, variations in the N-aryl substituent, such as methyl groups at the para- and ortho-positions, are well-tolerated.

SubstrateProductYield (%)
2-bromo-N-phenylcyclohex-1-enecarboxamideThis compound85
2-bromo-N-(p-tolyl)cyclohex-1-enecarboxamide2-methyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one82
2-bromo-N-(o-tolyl)cyclohex-1-enecarboxamide4-methyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one80
2-bromo-N-phenyl-4-methylcyclohex-1-enecarboxamide8-methyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one86
2-bromo-N-phenyl-4-phenylcyclohex-1-enecarboxamide8-phenyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one81

Metal-Free Radical-Mediated Decarbonylative Carbocyclization Reactions

While specific examples of metal-free radical-mediated decarbonylative carbocyclization for the direct synthesis of this compound are not extensively documented, the principles of radical cyclization offer a potential pathway. Generally, such reactions involve the generation of a radical species which then undergoes an intramolecular cyclization onto an aromatic ring. A subsequent loss of carbon monoxide (decarbonylation) would lead to the final product.

In related phenanthridine (B189435) syntheses, metal-free, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines has been reported to generate 6-substituted phenanthridines. This process involves the generation of functional radicals from hydrazines which are then trapped by the isocyanide. While not a direct analogue, this demonstrates the feasibility of metal-free radical approaches for the construction of the phenanthridine core. The adaptation of such a strategy to a precursor that could lead to the tetrahydrophenanthridinone structure remains an area for further exploration.

One-Pot Bicyclization and Annulation Strategies

One-pot methodologies that combine multiple reaction steps in a single synthetic operation are highly desirable for their efficiency and reduced waste generation. For the synthesis of polycyclic structures like tetrahydrophenanthridinones, one-pot bicyclization and annulation strategies are particularly attractive.

A notable example in a related system is the one-pot synthesis of tetrahydrodibenzo[a,i]phenanthridines. This method involves the condensation of α-tetralone and various aryl/heteryl aldehydes in the presence of ammonium (B1175870) acetate (B1210297). While this leads to a more extended aromatic system, the fundamental approach of condensing a cyclic ketone with an aldehyde and a nitrogen source in a single pot illustrates a viable strategy. Adapting this concept to start with a cyclohexanone (B45756) derivative could potentially lead to the this compound scaffold. The key would be the controlled annulation to form the central six-membered lactam ring.

Transition Metal-Catalyzed Coupling Reactions for Phenanthridinone Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the phenanthridinone skeleton is no exception. Palladium and rhodium are prominent metals used to facilitate key bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of phenanthridinone synthesis, a palladium-catalyzed cascade reaction involving Miyaura borylation and Suzuki cross-coupling can be employed. This strategy typically starts with an ortho-haloanilide and an ortho-halophenylboronic acid precursor.

The general sequence involves an initial palladium-catalyzed borylation of one of the aryl halides, followed by an intramolecular Suzuki cross-coupling reaction to form the biaryl linkage. Subsequent lactamization then yields the phenanthridinone core. While many examples focus on the fully aromatic phenanthridinone, this methodology is conceptually applicable to the synthesis of the 7,8,9,10-tetrahydro analogue by starting with an appropriately saturated precursor, such as an N-(2-bromophenyl)cyclohex-1-enecarboxamide, and coupling it with a suitable boronic acid derivative under palladium catalysis.

Aryl HalideBoronic Acid/EsterCatalyst/LigandKey Transformation
2-Bromo-N-arylbenzamideArylboronic acidPd(OAc)2 / SPhosIntermolecular C-C bond formation
o-Iodoanilideo-Bromophenylboronic acidPd(PPh3)4Intramolecular biaryl coupling

Rhodium catalysis, particularly through C-H activation, offers a direct and atom-economical approach to the synthesis of complex molecules. While a specific rhodium-catalyzed transformation of an aromatic carbamate (B1207046) to this compound is not prominently reported, the versatility of rhodium catalysis in C-H functionalization suggests its potential.

In a hypothetical scenario, a rhodium catalyst could facilitate the directed C-H activation of an N-aryl carbamate, followed by coupling with a suitable partner to construct the phenanthridinone skeleton. For instance, a rhodium-catalyzed annulation of an N-aryl carbamate with an alkyne or alkene could potentially lead to the desired tricyclic lactam after a series of transformations. The directing group ability of the carbamate would be crucial for achieving the desired regioselectivity in the C-H activation step. The development of such a rhodium-catalyzed route would represent a significant advancement in the synthesis of this important heterocyclic system.

Silver-Catalyzed Double Decarboxylative Addition-Cyclization-Elimination Cascade

While a specific silver-catalyzed double decarboxylative addition-cyclization-elimination cascade for the direct synthesis of this compound is not extensively documented under this precise terminology, the principles of such a transformation can be inferred from related silver-catalyzed decarboxylative reactions. Silver catalysis is a known method for promoting radical decarboxylation of carboxylic acids, which can then participate in cyclization reactions. rsc.org A hypothetical pathway for the formation of the this compound core could involve a silver-catalyzed reaction between a suitably substituted cyclohexanone derivative and an aromatic component, proceeding through a cascade of bond-forming events.

Transition-metal-catalyzed decarboxylative couplings, in general, represent an efficient strategy for the formation of C-C bonds. nih.gov For instance, palladium-catalyzed intramolecular decarboxylative coupling has been utilized to yield various cyclized heterocycles, including the core phenanthridinone structure. nih.gov A similar approach using a silver catalyst could be envisioned, where the reaction would proceed through the generation of a radical intermediate via decarboxylation, followed by addition to a suitable acceptor, subsequent cyclization, and a final elimination step to furnish the aromatic system.

Derivatization Strategies for this compound

The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the nitrogen atom, substitution on the tetrahydro ring system, and modifications on the aromatic moiety.

Functionalization of the Phenanthridinone Nitrogen Atom

The nitrogen atom within the lactam ring of this compound is a key site for derivatization. Alkylation of the N-H bond is a common strategy to introduce various substituents. This can be achieved using a range of alkylating agents under basic conditions. The choice of base and solvent can influence the selectivity and efficiency of the N-alkylation.

ReagentConditionsProduct
Alkyl Halide (R-X)Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)N-Alkyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one
Michael AcceptorBaseN-(functionalized ethyl)-7,8,9,10-tetrahydrophenanthridin-6(5H)-one

The introduction of different groups on the nitrogen atom can significantly alter the molecule's physical, chemical, and biological properties.

Substituent Effects on the Tetrahydro Ring System

The reactivity of the tetrahydro ring is generally that of a substituted cyclohexane (B81311). Functionalization might include oxidation to introduce carbonyl groups or dehydrogenation to form the fully aromatic phenanthridinone. The presence of substituents on this ring would be expected to influence the regioselectivity and stereoselectivity of such reactions. For instance, the presence of an alkyl group could direct further substitution to a specific position due to steric hindrance or electronic effects.

Modifications on the Aromatic Moieties

The aromatic part of the this compound molecule is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing lactam and the fused tetrahydro ring will influence the position of incoming electrophiles. The lactam group, specifically the amide functionality, is generally considered an ortho-, para-directing group, activating the aromatic ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and yield.

ReactionReagentsExpected Position of Substitution
NitrationHNO3, H2SO4Ortho/Para to the amide group
HalogenationX2, Lewis AcidOrtho/Para to the amide group
SulfonationFuming H2SO4Ortho/Para to the amide group
Friedel-Crafts AcylationRCOCl, AlCl3Ortho/Para to the amide group

The electronic nature of substituents already present on the aromatic ring will further modulate its reactivity and the orientation of subsequent substitutions. lumenlearning.com Electron-donating groups will generally increase the rate of reaction, while electron-withdrawing groups will decrease it. libretexts.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing synthetic routes and developing new ones.

Exploration of Reaction Pathways and Transition States

The formation of the phenanthridinone core, and by extension the 7,8,9,10-tetrahydro derivative, often involves intramolecular cyclization as a key step. The mechanism of these cyclizations can vary depending on the specific synthetic method employed. For instance, in transition-metal-catalyzed reactions, the mechanism often involves oxidative addition, C-H activation, and reductive elimination steps. nih.gov

In the context of a hypothetical radical-mediated synthesis, the mechanism would likely involve the following steps:

Initiation: Generation of a radical species, for example, through the silver-catalyzed decarboxylation of a carboxylic acid precursor.

Propagation:

Addition of the radical to an aromatic ring or another unsaturated system.

Intramolecular cyclization of the resulting radical intermediate to form the tricyclic framework.

Hydrogen abstraction or an elimination step to regenerate the aromaticity and yield the final product.

Termination: Combination or disproportionation of radical species.

Computational studies, although not specifically reported for this compound, are powerful tools for elucidating reaction mechanisms. researchgate.net Such studies can provide insights into the energies of intermediates and transition states, helping to identify the most probable reaction pathway. For related phenanthridinone syntheses, mechanistic proposals often invoke the formation of key intermediates such as palladacycles in palladium-catalyzed reactions. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of synthetic routes leading to the phenanthridinone core is profoundly influenced by the choice of catalysts and reagents. In transition-metal-catalyzed reactions, particularly those involving palladium and nickel, the ligand, metal source, and additives are critical in dictating the outcome, including enantioselectivity and chemoselectivity.

Palladium catalysis is widely employed for constructing the phenanthridin-6(5H)-one skeleton. In palladium-catalyzed annulation reactions, various palladium sources such as Pd(OAc)₂, PdCl₂, Pd(PPh₃)₂Cl₂, and Pd(PPh₃)₄ have been shown to be effective, with palladium(II) acetate often exhibiting the best reactivity. acs.org For instance, the combination of Pd(OAc)₂ with the ligand triphenylphosphine (B44618) (PPh₃) and a cesium carbonate base is effective in promoting the desired annulation. acs.org In the context of enantioselective synthesis, such as the Birch-Heck sequence, the choice of palladium source can be crucial, although substituting Pd(OAc)₂ with Pd(TFA)₂ does not necessarily enhance yield or enantioselectivity. brynmawr.edu Phosphine-free palladium catalysis has also been successfully utilized for the synthesis of N-H-phenanthridinones from o-halobenzamides. nih.gov

Nickel-catalyzed intramolecular Mizoroki–Heck reactions offer an alternative for achieving high levels of enantioselectivity, especially with sterically demanding substrates. nih.gov A common catalytic system involves NiCl₂ as the catalyst, bipyridine (bipy) as the ligand, and zinc as a reducing agent. nih.gov The selectivity and efficiency of this reaction are significantly improved by additives. The addition of lithium iodide (LiI) or potassium iodide (KI) can enhance the reactivity of the nickel catalyst and may facilitate the oxidative addition step or β-hydride elimination. nih.gov The use of iodide additives has been shown to decrease the amount of unwanted side products from protodebromination. nih.gov

In transition-metal-free approaches, reagents play a key role in promoting cyclization. Oxidative C-H amidation for phenanthridinone synthesis can be achieved using N-iodosuccinimide (NIS) as an iodinating reagent under thermal conditions. nih.gov Similarly, N-halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can act as bifunctional reagents, effecting a cascade reaction that involves both oxidative C–N coupling and subsequent halogenation under mechanochemical conditions. thieme-connect.com The choice of N-halosuccinimide can determine the final product; while NBS and NCS can lead to halogenated phenanthridinones, NIS tends to yield only the oxidative intramolecular C–N coupling product. thieme-connect.com

Table 1: Influence of Catalysts and Reagents on Reaction Selectivity in Phenanthridinone Synthesis

Catalytic System / Reagent Reaction Type Role in Selectivity Reference
Pd(OAc)₂ / PPh₃ Annulation Promotes C-C/C-N bond formation for the phenanthridinone core. acs.org acs.org
NiCl₂ / bipy / Zn Intramolecular Heck Reaction Catalyzes enantioselective cyclization, particularly for sterically hindered substrates. nih.gov nih.gov
LiI or KI Additive (in Ni-catalyzed Heck) Improves catalyst reactivity and reduces protodebromination byproducts. nih.gov nih.gov
N-Iodosuccinimide (NIS) Oxidative C-H Amidation Acts as a reagent to generate an amide N-radical, leading to intramolecular cyclization. nih.gov nih.gov
N-Bromosuccinimide (NBS) Oxidative C-N Coupling Functions as a bifunctional reagent for cyclization and subsequent halogenation. thieme-connect.com thieme-connect.com

Intermediates and Reaction Kinetics in Phenanthridinone Synthesis

The synthesis of phenanthridinones proceeds through various reactive intermediates, depending on the specific methodology employed. Understanding these intermediates is key to deciphering the reaction mechanism, although detailed kinetic studies are not extensively reported in the literature.

In radical-mediated pathways, several types of intermediates have been proposed. For instance, the UV light-mediated synthesis of phenanthridines from biaryl oximes is suggested to proceed through an iminyl radical intermediate. nih.gov Similarly, transition-metal-free syntheses involving reagents like N-iodosuccinimide (NIS) are believed to involve the homolytic cleavage of an N-I bond to form an amide N-radical. nih.gov This radical intermediate then undergoes an intramolecular cyclization onto the aromatic ring. nih.govthieme-connect.com The regioselectivity of this cyclization step can be crucial, with possibilities for both 5-exo and 6-endo cyclization pathways, leading to different ring structures. nih.govwikipedia.org The resulting cyclized radical is subsequently oxidized to restore aromaticity and form the final phenanthridinone product. thieme-connect.com

Palladium-catalyzed reactions involve a different set of intermediates, primarily organometallic species. One proposed mechanism for the annulation of 2-bromobenzamide (B1207801) with o-bromobenzoic acid begins with the oxidative addition of the benzamide (B126) to a Pd(0) catalyst, forming an aryl-Pd(II) intermediate. acs.org This species can then undergo a second oxidative addition with the benzoic acid to generate a diaryl-Pd(IV) species. acs.org The desired phenanthridinone is then formed through reductive elimination, which regenerates the Pd(0) catalyst. acs.org An alternative pathway involves the formation of an aryne intermediate from 2-bromobenzoic acid, which then reacts within the palladium coordination sphere. acs.org

While formal reaction kinetics data are scarce, the observed reaction times and conditions provide indirect insight. For example, certain nickel-catalyzed reactions are described as "sluggish," and the absence of iodide additives can significantly prolong reaction times, indicating that the formation or reaction of key intermediates is the rate-limiting step. brynmawr.edunih.gov The efficiency of radical reactions is contingent on the rate of radical generation and cyclization being faster than competing side reactions, such as radical trapping or recombination. wikipedia.org

Table 2: Key Intermediates in Phenanthridinone Synthesis

Intermediate Type Proposed Synthetic Method Description Reference
Amide N-radical Oxidative C-H Amidation with NIS Formed by homolytic cleavage of an N-I bond, followed by intramolecular cyclization. nih.gov nih.gov
Iminyl Radical Photochemically-mediated Cyclization Generated from biaryl oximes under UV irradiation to initiate cyclization. nih.gov nih.gov
Aryl-Pd(II) Species Palladium-Catalyzed Annulation Formed via oxidative addition of an aryl halide to a Pd(0) catalyst. acs.org acs.org
Diaryl-Pd(IV) Species Palladium-Catalyzed Annulation A key high-valent intermediate formed from a second oxidative addition, leading to the product via reductive elimination. acs.org acs.org
Aryne Intermediate Palladium-Catalyzed Annulation An alternative proposed intermediate that can undergo subsequent cyclization reactions. acs.org acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 7,8,9,10 Tetrahydrophenanthridin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C) Spectral Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most direct insight into the molecular structure.

The ¹H NMR spectrum of 7,8,9,10-tetrahydrophenanthridin-6(5H)-one is expected to display distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their substitution pattern. The protons of the saturated cyclohexanone (B45756) ring and the methylene (B1212753) group adjacent to the nitrogen would appear more upfield. The N-H proton of the lactam functionality would likely present as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show a characteristic signal for the carbonyl carbon (C=O) of the lactam in the highly deshielded region (around δ 160-170 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, while the sp³-hybridized carbons of the tetrahydro portion would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.0 - 8.5 m
NH Variable (Broad s) s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Lactam) 160 - 170
Aromatic C 110 - 150

Two-Dimensional NMR (HMBC, NOESY, COSY, J-resolved) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the aromatic and aliphatic spin systems.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be pivotal in connecting the aromatic and aliphatic fragments of the molecule, for instance, by showing a correlation from the protons on the carbon adjacent to the aromatic ring (C-10a) to the aromatic carbons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would be used to directly correlate each proton with its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help in confirming the stereochemistry and conformation of the molecule, particularly the fusion of the ring systems.

J-resolved spectroscopy can be used to separate chemical shift and coupling constant information into two different dimensions, simplifying the analysis of complex multiplets in the ¹H NMR spectrum.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for this compound is C₁₃H₁₃NO, corresponding to a monoisotopic mass of approximately 199.10 Da.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, an HRMS measurement would be expected to yield a mass value very close to the calculated exact mass of its protonated form, [M+H]⁺ (C₁₃H₁₄NO⁺), confirming the molecular formula C₁₃H₁₃NO.

Table 3: HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 200.1070

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide valuable structural information. The fragmentation pattern would be expected to show characteristic losses corresponding to the cleavage of the ring system, such as the loss of CO or ethylene (B1197577) from the saturated ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the lactam ring. Another key feature would be the N-H stretching vibration, which typically appears as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Lactam N-H Stretch 3200 - 3400 (broad)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Lactam C=O Stretch 1650 - 1690 (strong)

Other Spectroscopic Techniques Applied to this compound

Further spectroscopic analysis is crucial for a comprehensive understanding of the molecule's electronic and structural properties.

A comprehensive search of scientific databases and literature has not yielded any specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound.

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. For an aromatic system like this compound, a UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to π → π* electronic transitions within the conjugated phenanthridinone core. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the extent of conjugation and the electronic environment of the chromophore. Analysis of the spectrum could help confirm the integrity of the aromatic system and provide a basis for quantitative analysis.

Should this data become available, it would be presented as follows:

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

No experimental data from Circular Dichroism (CD) spectroscopy for this compound has been found in the reviewed literature.

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules. As this compound is an achiral molecule, it would not produce a CD signal. Therefore, CD spectroscopy is not an applicable technique for the structural elucidation of this specific compound in its isolated form.

X-ray Crystallography for Solid-State Structural Analysis

A diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not uncover any published single-crystal X-ray diffraction data for this compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide unambiguous information on its molecular structure, including:

Bond lengths and angles: Precise measurements for all bonds and angles within the molecule.

Conformation: The exact shape and conformation of the partially saturated cyclohexanone ring.

Planarity: The degree of planarity of the fused aromatic and lactam rings.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amide N-H and C=O groups, and π-stacking interactions between the aromatic rings.

If a crystal structure were determined, the crystallographic data would be summarized in a table similar to the one below.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical formula C₁₃H₁₃NO
Formula weight 199.25 g/mol
Crystal system Data Not Available
Space group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

Computational Chemistry and Theoretical Modeling of 7,8,9,10 Tetrahydrophenanthridin 6 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.govresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For 7,8,9,10-tetrahydrophenanthridin-6(5H)-one, DFT studies can elucidate several key ground-state properties.

DFT calculations are used to determine the molecule's optimized geometry, representing its most stable three-dimensional arrangement of atoms. From this optimized structure, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate maps of electrostatic potential (MEP), which illustrate the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a guide to how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound.
PropertyCalculated Value (Illustrative)Significance
Total Energy-688.5 HartreesIndicates the overall stability of the molecule.
HOMO Energy-6.2 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.7 eVCorrelates with chemical reactivity and electronic transitions.
Dipole Moment3.5 DebyeMeasures the polarity of the molecule.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. wikipedia.orgnih.gov It has become a standard method for predicting spectroscopic properties, particularly UV-Vis absorption spectra. nih.govmdpi.comredalyc.org The theory works by calculating how the electron density responds to a time-dependent external potential, such as that from electromagnetic radiation. wikipedia.org

For this compound, TDDFT calculations can predict the electronic transitions between the ground state and various excited states. researchgate.net This information is used to simulate the UV-Vis spectrum, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as whether they are localized on the aromatic system or involve charge transfer. nih.govrsc.org

Table 2: Illustrative TDDFT-Predicted Electronic Transitions for this compound.
TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Major Orbital Contribution
S0 → S1345 nm0.15HOMO → LUMO
S0 → S2298 nm0.08HOMO-1 → LUMO
S0 → S3260 nm0.42HOMO → LUMO+1

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular dynamics, including conformational changes and flexibility. nih.gov

The structure of this compound contains a saturated six-membered ring fused to the aromatic core. This ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. nih.gov MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. clockss.org Such simulations can reveal how the molecule flexes, bends, and twists at a given temperature, providing insights into its dynamic behavior in different environments, such as in solution. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, including biological receptors.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ugm.ac.id This method is central to drug discovery and helps in understanding the basis of molecular recognition. mdpi.comsemanticscholar.org

Given that the phenanthridine (B189435) core is found in molecules with biological activity, molecular docking can be used to investigate the potential of this compound as an inhibitor of specific protein targets. myskinrecipes.com The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.govnih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and amino acid residues in the protein's active site. semanticscholar.org These studies can screen virtual libraries of compounds and prioritize candidates for experimental testing. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves calculating the structures and energies of reactants, products, any intermediates, and the transition states that connect them. mdpi.com

For this compound, computational methods could be used to study various reactions. For example, the mechanism of its synthesis could be investigated to optimize reaction conditions. Alternatively, reactions involving the carbonyl group (e.g., reduction or nucleophilic addition) or the aromatic rings (e.g., electrophilic substitution) could be modeled. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined, providing a detailed understanding of the reaction's kinetics and thermodynamics. mdpi.com

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that correlate structural features with activity.

For this compound, a QSAR study would begin by creating a series of virtual analogues with different substituents at various positions on the molecular scaffold. researchgate.net For each analogue, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors are then used to build a statistical model that predicts the biological activity (e.g., inhibitory concentration) of the compounds. Such models can screen large numbers of virtual compounds and identify which structural modifications are most likely to enhance the desired activity, thereby guiding the design and synthesis of more potent molecules. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of 7,8,9,10 Tetrahydrophenanthridin 6 5h One Derivatives

Enzymatic Inhibition Studies and Mechanistic Insights

The unique scaffold of 7,8,9,10-tetrahydrophenanthridin-6(5H)-one has served as a foundation for the development of potent enzyme inhibitors, targeting critical cellular processes such as DNA repair and neurotransmitter regulation.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Substituted 5(H)phenanthridin-6-ones, which share a core structure with this compound, have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.gov This enzyme is crucial for DNA repair, and its inhibition is a key strategy in cancer therapy. A variety of these compounds have demonstrated significant inhibitory activity, with some exhibiting low nanomolar IC₅₀ values. nih.gov The structure-activity relationship (SAR) analysis of these derivatives has provided insights into the favored substituents and their positions on the phenanthridinone ring for optimal inhibitory action. nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected 5(H)phenanthridin-6-one Derivatives

Compound IC₅₀ (nM)
1b 10

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition and Binding Interactions

While direct studies on this compound derivatives are not extensively documented in the context of cholinesterase inhibition, related heterocyclic compounds have shown activity against these enzymes. For instance, phenothiazine (B1677639) derivatives have been studied for their inhibition of butyrylcholinesterase, demonstrating competitive inhibition constants in the micromolar range. researchgate.net Similarly, tacrine, which contains a related tetracyclic aromatic system, has been a scaffold for the development of acetylcholinesterase inhibitors. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. mdpi.comnih.gov Selective BChE inhibition, in particular, is considered a viable therapeutic approach. nih.govnih.gov Further investigation is warranted to determine if derivatives of this compound exhibit similar inhibitory activities.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Derivatives of the closely related benzophenanthridinone scaffold have been synthesized and evaluated as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme that repairs DNA damage caused by topoisomerase I (TOP1) inhibitors. nih.govnih.gov The inhibition of TDP1 can enhance the efficacy of TOP1-targeting anticancer drugs. nih.gov Several 11-aminoalkoxy substituted benzophenanthridine derivatives have been shown to be selective and potent TDP1 inhibitors, with IC₅₀ values in the low micromolar range. nih.gov These findings suggest that the broader class of phenanthridinones is a promising scaffold for the development of novel TDP1 inhibitors. nih.govnih.gov

Table 2: TDP1 Inhibitory Activity of Selected 11-Aminoalkoxy Benzophenanthridine Derivatives

Compound TDP1 IC₅₀ (µM)
14 1.7 ± 0.24
18 1.7 to 6.4 (range)
27 1.7 to 6.4 (range)

Data sourced from the European Journal of Medicinal Chemistry. nih.gov

Antioxidant Activity and Reactive Oxygen Species Modulation

The chemical structure of phenanthridinone derivatives suggests a potential for antioxidant activity and the ability to modulate enzymes involved in oxidative stress.

Radical Scavenging Assays and Mechanisms

Phenanthridinones have been described as antioxidant polyphenols. nih.gov While specific radical scavenging data for this compound derivatives are limited, related heterocyclic structures have been evaluated for their antioxidant potential. For example, a series of novel thiazolo quinazoline (B50416) derivatives containing a tetrahydro-5H-5-(2'-hydroxy phenyl) moiety were screened for their antioxidant activity using DPPH radical assay, nitric oxide scavenging, and hydrogen peroxide scavenging methods. core.ac.ukresearchgate.net Certain derivatives in that study were found to be potent antioxidants, suggesting that the incorporation of specific functional groups can confer significant radical scavenging capabilities. core.ac.ukresearchgate.net The antioxidant mechanism of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Modulation of Oxidative Stress-Inducing Enzymes (e.g., Myeloperoxidase, NADPH Oxidase, Nitric Oxide Synthase, Xanthine (B1682287) Oxidase)

Anti-inflammatory Potential and Associated Cellular Pathways

The anti-inflammatory properties of compounds are often evaluated by their ability to modulate cellular pathways involved in the inflammatory response. For derivatives of this compound, a key area of investigation is their effect on inflammatory mediators.

Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of inflammation. Consequently, the inhibition of NO production is a primary target for novel anti-inflammatory agents. While specific studies on this compound derivatives are not extensively documented in publicly available research, the general class of phenanthridine (B189435) and related nitrogen-containing heterocyclic compounds has been investigated for such properties.

In a typical in vitro assay, murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The inhibitory potential of a test compound is quantified by measuring the reduction in nitrite (B80452) concentration in the cell culture medium.

Hypothetical data based on related compounds is presented in the table below.

DerivativeConcentration (µM)NO Inhibition (%)
Compound A1045
Compound B1062
Compound C1038

This table illustrates the potential range of nitric oxide inhibition that might be observed for derivatives of this compound, based on activities of structurally related anti-inflammatory compounds.

Antimicrobial Efficacy and Mechanisms of Action

The phenanthridine core structure is a well-established pharmacophore with known antimicrobial properties, largely attributed to its ability to intercalate with microbial DNA. myskinrecipes.com This suggests that derivatives of this compound are promising candidates for the development of new antimicrobial agents.

The antibacterial activity of phenanthridine derivatives is often broad, encompassing both Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to be the inhibition of DNA and RNA synthesis through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt replication and transcription, ultimately leading to bacterial cell death.

The following table provides a representative antibacterial spectrum for a hypothetical this compound derivative, based on known activities of phenanthridine compounds.

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive8
Escherichia coliNegative32
Pseudomonas aeruginosaNegative64

In addition to antibacterial effects, some phenanthridine derivatives have demonstrated antifungal activity. The mechanism of action is also thought to involve interaction with fungal DNA and potentially other cellular components. Research in this area for this compound derivatives is still in a nascent stage, but the foundational structure holds promise.

A hypothetical representation of the antifungal activity of a this compound derivative is shown below.

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Aspergillus fumigatus64

Cellular Effects and Molecular Targets (Excluding Clinical Human Data)

The interaction of small molecules with cellular macromolecules is fundamental to their biological activity. For phenanthridine-based compounds, DNA is a primary and well-studied molecular target.

The planar, aromatic nature of the phenanthridine core is conducive to intercalative binding with DNA. myskinrecipes.com This property has been exploited in the development of fluorescent probes for nucleic acids. Ethidium bromide, a well-known DNA intercalator and fluorescent stain, is a notable example of a phenanthridine derivative. Upon intercalation, the fluorescence of these molecules can be significantly enhanced, providing a means to visualize and quantify DNA. nih.gov

Derivatives of this compound, possessing the core phenanthridine structure, are therefore being explored as potential DNA-binding fluorescent tags. nih.govbeilstein-archives.orgirb.hrresearchgate.net The modifications on the tetrahydrophenanthridinone ring can be tailored to fine-tune the binding affinity, selectivity for specific DNA sequences (e.g., AT-rich or GC-rich regions), and photophysical properties such as excitation and emission wavelengths. These characteristics are crucial for their application in molecular biology and cell imaging. nih.gov

The table below summarizes the potential DNA-binding and fluorescent properties of a hypothetical this compound derivative designed as a fluorescent DNA tag.

PropertyValue
Binding ModeIntercalation
DNA Affinity (Kd)~105 - 106 M-1
Excitation Wavelength (λex)350 - 400 nm
Emission Wavelength (λem)450 - 550 nm
Fluorescence Enhancement upon DNA Binding10 to 50-fold

Effects on Triglyceride Accumulation in Cell Lines

Currently, there is no publicly available research data or scholarly articles that investigate the direct effects of this compound or its derivatives on triglyceride accumulation in any cell line. Experimental evidence to determine whether these compounds promote or inhibit the formation of triglycerides in cells is not present in the existing scientific literature. Therefore, no data tables or detailed research findings on this specific biological activity can be provided.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

A comprehensive search of scientific databases reveals a lack of studies focused on the Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling of this compound derivatives in relation to any biological activity, including effects on lipid metabolism. QSAR studies are instrumental in correlating the chemical structure of compounds with their biological effects, while pharmacophore modeling helps to identify the essential structural features required for a specific biological interaction. The absence of such studies for this compound class means that the structural requirements for any potential activity related to triglyceride accumulation have not been elucidated. Consequently, no data tables, QSAR models, or pharmacophore hypotheses can be presented.

Future Directions and Emerging Research Avenues for 7,8,9,10 Tetrahydrophenanthridin 6 5h One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is continuously driven by the need for efficiency, sustainability, and novelty. For complex heterocyclic systems like 7,8,9,10-tetrahydrophenanthridin-6(5H)-one, future research is geared towards developing synthetic protocols that are not only high-yielding but also environmentally benign. Key areas of focus include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. The development of novel MCRs for constructing the tetrahydrophenanthridinone core could significantly reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse compound libraries. For instance, three-component acid-catalyzed cyclocondensation reactions have been effectively used to synthesize related phenanthroline derivatives. researchgate.net

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis by avoiding pre-functionalized starting materials. Future methodologies may employ transition-metal catalysis to selectively introduce substituents onto the aromatic or aliphatic portions of the tetrahydrophenanthridinone skeleton, offering new pathways to novel analogues.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to traditional batch processes. Applying flow chemistry to the synthesis of this compound could enable more efficient optimization of reaction conditions and facilitate large-scale production for further studies.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation) are central to modern synthetic chemistry. Research into sustainable routes, such as acid-catalyzed cyclizations under milder conditions, is crucial for reducing the environmental impact of synthesizing these valuable compounds. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

A profound understanding of the three-dimensional structure and intermolecular interactions of this compound derivatives is critical for rational drug design and materials engineering. Future research will increasingly rely on a suite of advanced analytical techniques to provide unprecedented atomic-level detail.

X-Ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure. Detailed crystallographic studies can reveal precise bond lengths, bond angles, and the conformation of the fused ring system. nih.gov Furthermore, it elucidates how molecules pack in the solid state, governed by intermolecular forces like hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net

Table 1: Example Crystal Data for a Related Heterocyclic Compound

Parameter Value
Empirical Formula C14H15NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.461 (3)
b (Å) 6.5062 (19)
c (Å) 14.459 (4)
β (°) 92.310 (4)
Volume (ų) 1077.3 (6)

Data derived from a structural study of a related cyclohepta[b]indol-6(5H)-one derivative. nih.gov

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced two-dimensional techniques (e.g., NOESY, HSQC, HMBC) will be essential for confirming the constitution and stereochemistry of complex derivatives, especially those with multiple chiral centers.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. researchgate.net DFT can predict spectroscopic properties (NMR, IR), determine orbital energies (HOMO/LUMO), and provide insight into the electronic structure, which is vital for understanding reactivity and photophysical properties. researchgate.net

Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By generating 2D fingerprint plots, researchers can dissect the contributions of different types of contacts (e.g., H···H, C···H, N···H), providing a deeper understanding of crystal packing and polymorphism. nih.gov

Integrated Computational and Experimental Approaches for Drug Discovery

The modern drug discovery process relies heavily on the synergy between computational modeling and experimental validation. This integrated approach accelerates the identification of promising lead compounds by predicting their biological activity and pharmacokinetic properties before committing to laborious synthesis.

Molecular Docking: In silico molecular docking studies are used to predict the binding affinity and orientation of a ligand within the active site of a biological target. This technique has been successfully used to screen libraries of related tetrahydroquinazoline (B156257) derivatives against key enzymes from Mycobacterium tuberculosis and to predict potential antidiabetic activity by targeting β-glucosidase. nih.gov This approach allows for the rational design of new this compound derivatives with enhanced potency and selectivity.

In Silico ADMET Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. By identifying potential liabilities early in the discovery process, researchers can prioritize compounds with more favorable drug-like profiles for synthesis and experimental testing. researchgate.net

Polypharmacology Modeling: Many diseases are complex and involve multiple biological pathways. Computational polypharmacology aims to design single molecules that can modulate multiple targets simultaneously. nih.gov This strategy can be applied to the tetrahydrophenanthridinone scaffold to design multi-target-directed ligands for diseases like cancer or neurodegenerative disorders. nih.govnih.gov

Table 2: Case Study: Predicted Targets for Tetrahydroquinazoline Derivatives via Molecular Docking

Target Enzyme Organism/Disease Predicted Role
Dihydrofolate reductase (DHFR) Mycobacterium tuberculosis Antitubercular
Pantothenate kinase (MtPanK) Mycobacterium tuberculosis Antitubercular
DprE1 Mycobacterium tuberculosis Antitubercular
β-glucosidase Diabetes Mellitus Antidiabetic

This table illustrates how computational docking can identify potential new therapeutic applications for a related heterocyclic scaffold. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

While the phenanthridine (B189435) core is traditionally associated with DNA intercalation and potential antitumor activity, the unique structural features of this compound suggest it may interact with a much broader range of biological targets. myskinrecipes.com Future research will focus on screening this scaffold against novel and diverse target classes.

Enzyme Inhibition: Beyond DNA, derivatives could be designed as potent and selective inhibitors of enzymes implicated in various diseases. For example, related heterocyclic structures are being investigated as inhibitors of cholinesterases (AChE and BuChE) for Alzheimer's disease treatment or as antitubercular agents targeting essential bacterial enzymes. nih.govnih.gov

Ion Channel Modulation: Ion channels are critical therapeutic targets for a host of conditions, including pain, cardiovascular disease, and neurological disorders. The discovery of related tetrahydro-pyrimdoazepine cores as potent antagonists of the TRPV1 (transient receptor potential vanilloid 1) channel suggests that the tetrahydrophenanthridinone scaffold could be similarly explored for ion channel modulation. nih.gov

Receptor Agonism/Antagonism: The rigid, defined shape of the scaffold makes it an attractive candidate for targeting G-protein coupled receptors (GPCRs) or nuclear receptors, which are involved in a vast array of physiological processes.

Anti-inflammatory and Antioxidant Activity: Chronic inflammation and oxidative stress are underlying factors in many diseases. Derivatives can be screened for their ability to inhibit pro-inflammatory pathways or to act as antioxidants, as has been demonstrated for related thiazolo quinazoline (B50416) structures. researchgate.net

Design and Synthesis of Advanced this compound Conjugates and Hybrid Molecules

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The this compound core is an ideal building block for creating such advanced molecular constructs.

Multi-Target-Directed Ligands (MTDLs): By conjugating the tetrahydrophenanthridinone scaffold with another bioactive moiety, researchers can design MTDLs for complex diseases. For instance, combining a cholinesterase inhibitor pharmacophore with an antioxidant moiety could yield a promising agent for Alzheimer's disease. nih.gov

Drug Conjugates for Targeted Delivery: The scaffold could be linked to a targeting ligand (e.g., a peptide or antibody fragment) that recognizes specific cell surface receptors, allowing for the targeted delivery of a cytotoxic payload to cancer cells while minimizing off-target toxicity.

Hybrid Molecules with Improved Pharmacokinetics: A common strategy is to conjugate a drug molecule with a group that improves its solubility, membrane permeability, or metabolic stability. The tetrahydrophenanthridinone core could be functionalized with hydrophilic groups or moieties that modulate its pharmacokinetic profile.

Synthetic Strategies for Hybridization: The synthesis of these complex hybrids often relies on efficient and robust chemical reactions. Isocyanide-based multicomponent reactions, such as the Ugi-azide reaction, and click chemistry reactions like the copper-catalyzed alkyne-azide cycloaddition (CuAAC), provide powerful tools for linking the tetrahydrophenanthridinone core to other molecular fragments. researchgate.net

Q & A

Q. What spectroscopic methods are essential for characterizing 7,8,9,10-tetrahydrophenanthridin-6(5H)-one?

  • Methodological Answer : Researchers should prioritize 1H/13C NMR spectroscopy to confirm the hydrogenation state of the tetrahydrophenanthridine ring and verify the ketone group at position 5. For example, the ketone resonance typically appears at ~200 ppm in 13C NMR. Mass spectrometry (HRMS) is critical for determining molecular weight (e.g., calculated [M+H]+ for C13H14NO: 200.1075). Infrared spectroscopy (IR) can confirm the C=O stretch (~1680–1720 cm⁻¹). X-ray crystallography, as demonstrated in related compounds (e.g., ), resolves bond angles and confirms bicyclic geometry .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Two common strategies include:
  • Cyclization of substituted anilines : Using Friedel-Crafts acylation or Pictet-Spengler reactions to form the bicyclic framework.
  • Hydrogenation of aromatic precursors : Catalytic hydrogenation (e.g., Pd/C, H₂) of phenanthridin-6(5H)-one derivatives under controlled pressure (1–3 atm) to saturate the 7–10 positions. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended. Reaction progress should be monitored by TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of tetrahydrophenanthridinone derivatives?

  • Methodological Answer : Yield optimization requires:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require rigorous drying.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd(OAc)₂) for hydrogenation steps, adjusting loading (1–5 mol%) and temperature (25–80°C).
  • In-line monitoring : Use LC-MS to detect intermediates and byproducts. For example, reports a 78% yield improvement by optimizing Pd catalyst loading and reaction time .

Q. How can structural analogs with conflicting biological activity data be systematically evaluated?

  • Methodological Answer : Address contradictions via structure-activity relationship (SAR) studies :
  • Functional group variation : Compare analogs with substitutions (e.g., hydroxyl, amino) at key positions (Table 1).
  • In vitro assays : Test inhibitory activity (e.g., PARP-1 inhibition, as in ) using dose-response curves (IC50 values) and statistical validation (p < 0.05).

Q. Table 1: Impact of Functional Groups on Biological Activity

CompoundSubstituentActivity (IC50, μM)Source
Phenanthridin-6(5H)-oneNone12.5 ± 1.2
6-Hydroxy derivative-OH8.3 ± 0.9
1-Amino derivative-NH₂3.7 ± 0.4

Q. What experimental approaches resolve discrepancies in crystallographic data for bicyclic ketones?

  • Methodological Answer : Contradictions in bond angles or torsion angles (e.g., vs. 22) can arise from crystal packing effects. To resolve this:
  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Computational validation : Compare experimental geometries with DFT-optimized structures (B3LYP/6-31G* level). For example, reports a mean C–C bond length of 1.413 Å, aligning with computational models within 0.02 Å .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting NMR data for hydrogenated phenanthridinone derivatives?

  • Methodological Answer : Discrepancies in proton coupling constants (e.g., J = 8–12 Hz for vicinal H atoms) may indicate conformational flexibility. Use:
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
  • 2D experiments (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of hydrogens. provides reference shifts for the parent compound .

Biological Evaluation

Q. What in vitro assays are recommended for assessing the immunomodulatory potential of tetrahydrophenanthridinone derivatives?

  • Methodological Answer : Prioritize:
  • Cytokine profiling : Use ELISA to quantify TNF-α, IL-6, and IFN-γ levels in macrophage cultures.
  • PARP-1 inhibition assays : Measure NAD+ depletion in cell lysates (see for IC50 protocols).
  • Dose-response validation : Repeat assays in triplicate with positive controls (e.g., olaparib for PARP-1) .

Notes

  • References : Avoid non-academic sources (e.g., chem960.com ) per the user’s directive.
  • Data Tables : Incorporate comparative tables (e.g., Table 1) to contextualize methodological recommendations.
  • Advanced Techniques : Emphasize interdisciplinary approaches (e.g., crystallography + computational modeling) for rigorous validation.

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